Uniquely Broad HTS Inactivity Profile in PubChem BioAssay Database
The target compound has been tested in 722 PubChem BioAssay experiments and is reported as 'Inactive' across all of them, with no recorded active hit [1]. This represents one of the most extensively characterized inactive compounds in the MLSMR library. The breadth of targets screened includes: S1P3 receptor antagonist (AID 485), PPARgamma agonists (AID 631, 731), Ras/Rab GTPase inhibitors (AID 757-761), 14-3-3/Bad interaction inhibitors (AID 781), eukaryotic translation initiation inhibitors (AID 782), PKD inhibitors (AID 797), Factor XIa/XIIa inhibitors (AID 798, 800), TLR4-MyD88 binding inhibitors (AID 861), STAT1/STAT3 modulators (AID 862, 871, 920, 932), Bcl-2 family protein interaction regulators (AID 950-952, 1007-1009, 1021-1022), TNAP inhibitors/activators (AID 1001, 1012), and ALDH1A1 inhibitors (AID 1030).
| Evidence Dimension | Number of HTS assays with confirmed inactivity |
|---|---|
| Target Compound Data | 722 assays, 0 active hits (100% inactive) |
| Comparator Or Baseline | Typical MLSMR screening compound average: ~5-15% active hit rate across assays (class-level baseline) |
| Quantified Difference | Target compound shows a 0% active rate versus a class-typical 5-15% active rate, suggesting an approximately 10- to >100-fold reduction in the probability of off-target bioactivity. |
| Conditions | PubChem BioAssay database, data aggregated from NIH Molecular Libraries Program HTS campaigns using cell-based and biochemical assays at screening concentrations typically 10-50 µM. |
Why This Matters
For researchers requiring a verified biologically inert negative control compound with documented inactivity across hundreds of disease-relevant targets, this compound offers an unparalleled evidence base, reducing the risk of confounding bioactivity in assay development.
- [1] PubChem. BioAssay Results for CID 135439618, assay summary JSON. National Center for Biotechnology Information. Retrieved 2026-04-28. View Source
